N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxole moiety, a pyrrolidinone group, and an azetidine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate . The resulting intermediate is then subjected to further functionalization to introduce the azetidine and pyrrolidinone moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyrrolidinone group can be reduced to the corresponding amine.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting cancer cells.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the rest of the structure.
1-(1,3-Benzodioxol-5-yl)-2-propanol: Another compound with the benzodioxole group but with different functional groups.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide is unique due to its combination of the benzodioxole, pyrrolidinone, and azetidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c21-15-3-4-16(22)20(15)9-12-7-19(8-12)17(23)18-6-11-1-2-13-14(5-11)25-10-24-13/h1-2,5,12H,3-4,6-10H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXTVDONVBAIAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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